molecular formula C4H8ClN3O B1444170 Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride CAS No. 1394042-35-3

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride

Cat. No.: B1444170
CAS No.: 1394042-35-3
M. Wt: 149.58 g/mol
InChI Key: RAMOQUBRFYGNHS-UHFFFAOYSA-N
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Description

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C4H8ClN3O It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an appropriate aldehyde or ketone in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and reactivity.

    Amine hydrochlorides: Compounds like methylamine hydrochloride or ethylamine hydrochloride have similar amine groups and can undergo similar reactions.

Uniqueness

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride is unique due to its specific combination of the oxadiazole ring and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMOQUBRFYGNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride

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